2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid
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Overview
Description
2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid is a compound that features a benzoic acid core with an amino group at the 2-position and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process begins with the starting material, 2-amino-5-methylbenzoic acid. The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection and reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions often involve nucleophiles and appropriate catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and substitution reactions yield various oxidized or substituted derivatives.
Scientific Research Applications
2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid involves its ability to interact with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the Boc group, which provides steric hindrance and protects the amino group from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methylbenzoic acid: Lacks the Boc protection and is more reactive.
4-[(tert-butoxycarbonyl)amino]methylbenzoic acid: Similar structure but with the Boc group at a different position.
2-[(tert-butoxycarbonyl)amino]-5-methylbenzoic acid: Another Boc-protected derivative with different substitution patterns.
Uniqueness
2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1135009-36-7 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
UOMMXQUETNKYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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